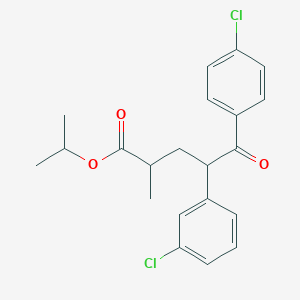
4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide is an organic compound with the molecular formula C14H12F3NO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(trifluoromethyl)aniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the aniline derivative. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor. The compound can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-trifluoromethyl-phenyl)-benzenesulfonamide
- 4-Methyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
- 4-Methyl-N-(4-trifluoromethyl-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(1-(4-(trifluoromethyl)phenyl)ethylidene)benzenesulfonamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This substitution enhances its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H14F3NO2S |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(NE)-4-methyl-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H14F3NO2S/c1-11-3-9-15(10-4-11)23(21,22)20-12(2)13-5-7-14(8-6-13)16(17,18)19/h3-10H,1-2H3/b20-12+ |
InChI Key |
ZRBRFDZZKXGXBM-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355719.png)

![2-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355732.png)
![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)
![6-(3,4-Diethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355746.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)


![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)

![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

